![molecular formula C9H15F3N2 B13138334 4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13138334.png)
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine is a heterocyclic compound that features a trifluoromethyl group attached to an octahydro-1H-pyrido[1,2-a]pyrazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a trifluoromethylating agent, followed by hydrogenation to achieve the octahydro structure. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include techniques such as crystallization and chromatography to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like Pd/C to further reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of amides or amidines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as trifluoromethyl ketones, carboxylic acids, and substituted amides .
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism by which 4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with target sites. This interaction can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are known for their biological activities.
1H-Pyrrolo[2,3-b]pyridines:
Uniqueness
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable scaffold in drug design and other applications .
Propiedades
Fórmula molecular |
C9H15F3N2 |
|---|---|
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C9H15F3N2/c10-9(11,12)8-6-13-5-7-3-1-2-4-14(7)8/h7-8,13H,1-6H2 |
Clave InChI |
GTNXZSRLDQDOJG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(C1)CNCC2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,5-Tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138257.png)
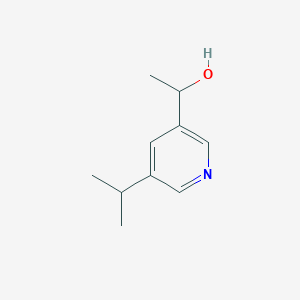


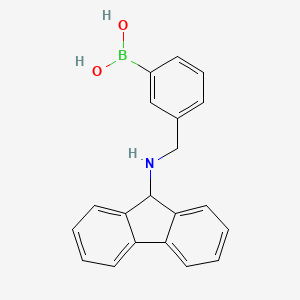
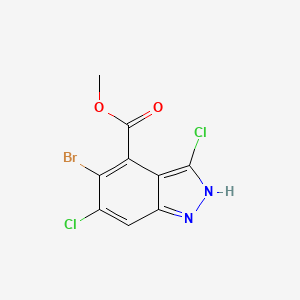
![Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13138297.png)
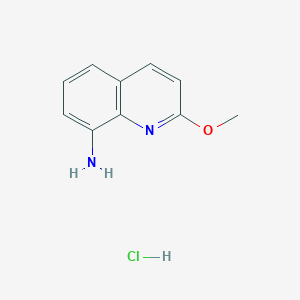

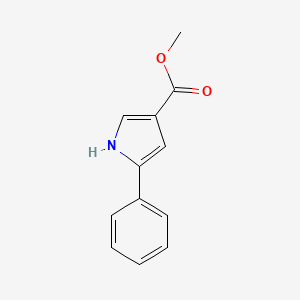
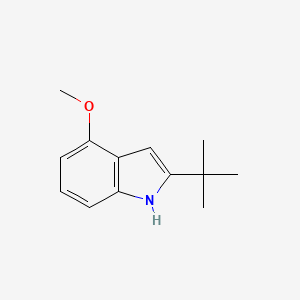

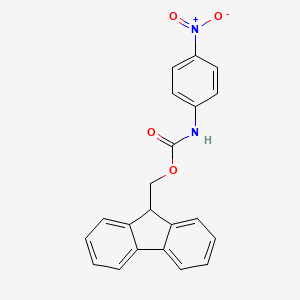
![N-[4,6-Bis(3-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13138345.png)
